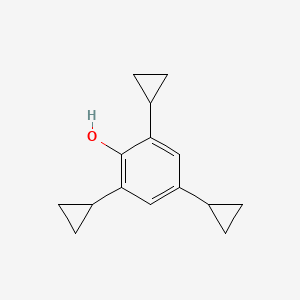

2,4,6-Tricyclopropylphenol

Description

General Context of Highly Substituted Phenolic Compounds in Contemporary Chemical Research

Highly substituted phenolic compounds are a class of organic molecules characterized by a hydroxyl group attached to a benzene (B151609) ring that is further adorned with multiple other functional groups. These compounds are of immense interest in contemporary chemical research due to their diverse and often potent biological activities. nih.gov Phenolic compounds, in general, are ubiquitous in nature and are known for their antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov The substitution pattern on the phenolic ring plays a crucial role in modulating these activities and introducing new functionalities.

In modern organic chemistry, the synthesis of highly substituted phenols is a significant area of focus. These molecules serve as versatile building blocks and key intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. byjus.com The electronic and steric properties of the substituents can be fine-tuned to control the reactivity of the phenol (B47542) and to introduce specific recognition sites for biological targets. For instance, sterically hindered phenols, where bulky substituents are placed ortho to the hydroxyl group, are widely used as antioxidants in various industrial applications to prevent oxidative degradation of materials. vinatiorganics.comnbinno.com The continued exploration of novel substitution patterns on the phenolic core is driven by the quest for new molecules with enhanced or entirely new chemical and biological properties.

Significance of Cyclopropyl (B3062369) Groups in Molecular Design and Reactivity Modulations

The cyclopropyl group, a three-membered carbocyclic ring, is a unique and valuable structural motif in molecular design. Its incorporation into organic molecules can significantly influence their conformational preferences, electronic properties, and metabolic stability. The inherent ring strain of the cyclopropane (B1198618) ring imparts it with distinct chemical characteristics, including a higher degree of s-character in its C-C bonds, which results in properties intermediate between those of alkanes and alkenes.

In medicinal chemistry, the introduction of cyclopropyl groups is a well-established strategy to enhance the potency and pharmacokinetic profile of drug candidates. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to a more favorable interaction with a biological target. Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, such as a vinyl or a carbonyl group, offering a way to modulate the electronic and steric properties of a molecule. The presence of a cyclopropyl moiety can also protect adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug.

From a reactivity perspective, the strained ring of a cyclopropyl group can participate in unique chemical transformations. researchgate.netnih.gov It can undergo ring-opening reactions under various conditions, providing access to a diverse range of functionalized acyclic compounds. This reactivity makes cyclopropyl-containing molecules valuable synthetic intermediates in organic synthesis.

Research Landscape of 2,4,6-Tricyclopropylphenol within Modern Organic Synthesis

Direct research specifically focused on 2,4,6-Tricyclopropylphenol is not extensively documented in publicly available scientific literature, suggesting it is a novel or niche compound. However, the synthesis and properties of this molecule can be inferred from the broader context of research on sterically hindered phenols and the introduction of cyclopropyl groups onto aromatic rings.

The synthesis of 2,4,6-Tricyclopropylphenol would likely involve the cyclopropanation of phenol or a pre-functionalized phenol derivative. Several methods for cyclopropanation of aromatic compounds exist, including modifications of the Simmons-Smith reaction and transition-metal-catalyzed processes. wikipedia.orgorganic-chemistry.org The challenge in synthesizing 2,4,6-Tricyclopropylphenol would be to achieve selective trisubstitution at the 2, 4, and 6 positions of the phenol ring. Friedel-Crafts type reactions with a cyclopropyl electrophile could also be envisioned, although the reactivity of phenol in such reactions can be complex. echemi.comjk-sci.comstackexchange.com

Given the known properties of sterically hindered phenols and cyclopropyl-containing compounds, 2,4,6-Tricyclopropylphenol is anticipated to exhibit interesting chemical and physical properties. The three cyclopropyl groups would create significant steric hindrance around the phenolic hydroxyl group, likely making it a highly effective radical scavenger and antioxidant. The electronic properties of the cyclopropyl groups would also influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

The potential applications of 2,4,6-Tricyclopropylphenol could lie in areas where robust antioxidants are required, such as in materials science for the stabilization of polymers. nbinno.com Its unique structure could also make it a valuable ligand in coordination chemistry or a building block for the synthesis of more complex molecules with potential biological activity. Further research into the synthesis, characterization, and reactivity of 2,4,6-Tricyclopropylphenol is needed to fully elucidate its properties and potential applications.

Interactive Data Tables

Due to the limited direct research on 2,4,6-Tricyclopropylphenol, the following tables provide predicted or analogous data based on the properties of structurally related compounds.

Table 1: Predicted Physicochemical Properties of 2,4,6-Tricyclopropylphenol

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₅H₁₈O | Based on the chemical structure |

| Molecular Weight | 214.30 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on other tri-substituted phenols |

| Melting Point | Expected to be higher than phenol | Increased molecular weight and symmetry |

| Boiling Point | Significantly higher than phenol | Increased molecular weight and van der Waals forces |

| Solubility | Low in water, soluble in organic solvents | Due to the large nonpolar cyclopropyl groups |

| pKa | Slightly higher than phenol | Electron-donating nature of cyclopropyl groups |

Table 2: Predicted Spectroscopic Data for 2,4,6-Tricyclopropylphenol

| Spectroscopy | Predicted Characteristic Peaks | Rationale |

| ¹H NMR | Aromatic protons (singlet, ~6.5-7.0 ppm), Phenolic OH (broad singlet, ~4-7 ppm), Cyclopropyl protons (multiplets, ~0.5-1.5 ppm) | Based on typical chemical shifts for phenols and cyclopropyl groups libretexts.org |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), Cyclopropyl carbons (~5-20 ppm) | Based on typical chemical shifts for substituted benzenes and cyclopropanes |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹), Cyclopropyl C-H stretches (~3000-3100 cm⁻¹) | Characteristic vibrational modes for phenols and cyclopropanes libretexts.orgpressbooks.pub |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 214.30 | Corresponding to the molecular weight of the compound |

Structure

3D Structure

Properties

CAS No. |

60319-12-2 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2,4,6-tricyclopropylphenol |

InChI |

InChI=1S/C15H18O/c16-15-13(10-3-4-10)7-12(9-1-2-9)8-14(15)11-5-6-11/h7-11,16H,1-6H2 |

InChI Key |

MRBSNDUACXHFOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C(=C2)C3CC3)O)C4CC4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tricyclopropylphenol and Analogues

Historical Perspectives and Established Routes to Phenol (B47542) Alkylation and Cyclopropanation

The alkylation of phenols is a fundamental transformation in organic synthesis, with a rich history of method development. One of the most established methods is the Friedel-Crafts alkylation , which typically involves the reaction of a phenol with an alkylating agent in the presence of a Lewis acid catalyst. However, this method often suffers from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers, as well as polyalkylation products. For the synthesis of a 2,4,6-trisubstituted phenol, controlling the reaction to achieve the desired substitution pattern can be challenging.

Traditional cyclopropanation reactions, on the other hand, have primarily focused on the conversion of alkenes to cyclopropanes. The Simmons-Smith reaction , which employs a diiodomethane (B129776) and a zinc-copper couple, is a classic example of a stereospecific cyclopropanation of alkenes. Other methods include the use of diazo compounds, often in the presence of a metal catalyst, to generate a carbene that then adds to a double bond. These historical methods provide the foundational tools for potentially constructing the cyclopropyl (B3062369) groups in the target molecule, likely through the cyclopropanation of a suitable alkenylphenol precursor.

Advanced Synthetic Strategies for 2,4,6-Tricyclopropylphenol

The synthesis of a precisely substituted compound like 2,4,6-tricyclopropylphenol necessitates the use of more advanced and regioselective synthetic strategies.

Regioselective Cyclopropylation of Phenol Scaffolds

Direct regioselective cyclopropylation of the phenol ring is a challenging endeavor. A more plausible approach involves a multi-step sequence where the cyclopropyl groups are introduced via cross-coupling reactions. A potential strategy would be the synthesis of a 2,4,6-trihalophenol precursor, which can then undergo coupling with a suitable cyclopropyl organometallic reagent.

For instance, a Suzuki-Miyaura cross-coupling reaction could be employed, reacting a 2,4,6-tribromophenol (B41969) with cyclopropylboronic acid in the presence of a palladium catalyst. The synthesis of cyclopropylboronic acid itself can be achieved through several methods, including the reaction of cyclopropyl magnesium bromide with a trialkyl borate (B1201080). audreyli.com

Alternatively, a Negishi coupling using a cyclopropylzinc reagent or a Kumada coupling with cyclopropylmagnesium bromide could be utilized. organic-chemistry.org The success of these cross-coupling reactions would heavily depend on optimizing the reaction conditions to overcome the steric hindrance imposed by the multiple substituents on the phenol ring.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2,4,6-Tribromophenol | Cyclopropylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4,6-Tricyclopropylphenol |

| 2,4,6-Trichlorophenol (B30397) | Cyclopropylmagnesium bromide | Ni(dppp)Cl₂ | 2,4,6-Tricyclopropylphenol |

Multi-step Synthetic Sequences Incorporating Cyclopropyl Moieties

A multi-step approach could involve the construction of the phenol ring from precursors already bearing the cyclopropyl groups. One such strategy could start with the trimerization of a cyclopropyl-substituted alkyne. However, controlling the regiochemistry of such a reaction to yield the desired 2,4,6-substitution pattern on a benzene (B151609) ring, which could then be converted to a phenol, would be a significant challenge.

A more controlled multi-step synthesis might involve the cyclopropanation of a 2,4,6-trialkenylphenol. This would require the initial synthesis of the trialkenylphenol, for example, through a series of Claisen rearrangements or cross-coupling reactions to introduce the alkenyl groups at the desired positions. Subsequent cyclopropanation of the double bonds using a reagent like diazomethane (B1218177) in the presence of a palladium catalyst or through a Simmons-Smith type reaction would then yield the final product.

Stereocontrol and Diastereoselective Approaches in Synthesis

The target molecule, 2,4,6-tricyclopropylphenol, is achiral, and therefore, stereocontrol in the sense of generating a specific enantiomer is not a factor. However, if substituted cyclopropyl groups were to be introduced, diastereoselectivity would become a critical consideration. For the synthesis of the parent compound, the primary challenge remains regioselectivity rather than stereoselectivity. Should a synthetic route proceed through a cyclopropanation of a precursor with existing stereocenters, the diastereoselectivity of the cyclopropanation step would need to be carefully controlled to obtain the desired product.

Exploration of Green Chemistry Principles in the Preparation of Highly Substituted Phenols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing highly substituted phenols, several strategies can be considered. The use of water as a solvent in oxidative polymerization of phenol has been explored as a green alternative to traditional methods that often rely on volatile organic solvents. researchgate.netelsevierpure.com While not directly applicable to the specific synthesis of 2,4,6-tricyclopropylphenol, this highlights a trend towards more environmentally benign reaction media.

For the multi-step synthesis of 2,4,6-tricyclopropylphenol, applying green chemistry principles would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of palladium or nickel catalysts in cross-coupling reactions aligns with this principle, especially if the catalysts can be recycled and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Synthesis of Key Precursors and Related Cyclopropyl-Substituted Phenolic Compounds

The successful synthesis of 2,4,6-tricyclopropylphenol is contingent on the efficient preparation of key precursors.

Synthesis of Cyclopropyl Precursors:

Cyclopropylboronic acid: A crucial reagent for Suzuki-Miyaura coupling, it can be synthesized from cyclopropylmagnesium bromide and trimethyl borate. audreyli.com Alternative methods for preparing cyclopropyl boronic acid pinacol (B44631) esters from propargylic silyl (B83357) ethers have also been developed. strath.ac.uk

Cyclopropylmagnesium bromide: This Grignard reagent is commercially available or can be prepared from cyclopropyl bromide and magnesium.

Cyclopropyl bromide: This can be synthesized from cyclopropanecarboxylic acid. google.com

Synthesis of Phenolic Precursors:

2,4,6-Trihalophenols: 2,4,6-trichlorophenol and 2,4,6-tribromophenol are key intermediates for cross-coupling reactions. 2,4,6-trichlorophenol can be synthesized by the chlorination of phenol. google.com

The synthesis of other 2,4,6-trialkylphenols, such as 2,4,6-trimethylphenol, has been achieved through the methylation of phenol over specific catalysts. google.com While the cyclopropyl group presents greater synthetic challenges than a methyl group, these syntheses provide a conceptual framework for the regioselective functionalization of the phenol ring.

The table below summarizes some key precursors and their potential synthetic routes:

| Precursor | Synthetic Method |

| Cyclopropylboronic acid | Reaction of cyclopropylmagnesium bromide with trimethyl borate audreyli.com |

| Cyclopropylmagnesium bromide | Reaction of cyclopropyl bromide with magnesium |

| 2,4,6-Trichlorophenol | Chlorination of phenol google.com |

| 2,4,6-Tribromophenol | Bromination of phenol |

Elucidation of Molecular Structure and Conformational Analysis of 2,4,6 Tricyclopropylphenol

Advanced Spectroscopic Techniques for Structural Characterization

A multi-faceted analytical approach is indispensable for the unambiguous characterization of 2,4,6-tricyclopropylphenol. Each spectroscopic technique offers unique insights into the molecule's architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic carbon-hydrogen framework of 2,4,6-tricyclopropylphenol. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methine and methylene (B1212753) protons of the three cyclopropyl (B3062369) rings. The chemical shifts of these protons are influenced by their electronic environment, and the coupling patterns (multiplicity) arise from spin-spin interactions with neighboring protons, providing crucial information about their connectivity.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the substituted aromatic carbons, the ipso-carbons attached to the cyclopropyl groups, and the carbons within the cyclopropyl rings. The chemical shifts of these carbon signals are indicative of their hybridization and the nature of their substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,4,6-Tricyclopropylphenol

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.5 - 7.0 | - |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Cyclopropyl CH | 0.5 - 1.5 | 10 - 25 |

| Cyclopropyl CH₂ | 0.2 - 1.0 | 5 - 15 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-Cyclopropyl | - | 135 - 145 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are employed to resolve structural ambiguities and provide a more detailed picture of the molecular architecture.

Correlation Spectroscopy (COSY): This experiment establishes proton-proton coupling networks, allowing for the definitive assignment of protons within the same spin system, such as the interconnected protons of each cyclopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments and confirming the substitution pattern on the aromatic ring. For instance, correlations between the cyclopropyl methine protons and the aromatic carbons would confirm their points of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the preferred conformation of the cyclopropyl groups relative to the phenol (B47542) ring and to each other.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition and molecular weight of a compound with high accuracy. For 2,4,6-tricyclopropylphenol, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum, generated through techniques like collision-induced dissociation (CID), can offer valuable structural information by revealing characteristic losses of fragments, such as the cyclopropyl groups or the hydroxyl group.

Table 2: Expected High-Resolution Mass Spectrometry Data for 2,4,6-Tricyclopropylphenol

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₈O |

| Exact Mass | 214.1358 |

| Key Fragmentation Pathways | Loss of C₃H₅ (cyclopropyl radical), loss of CH₃, loss of H₂O |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of 2,4,6-tricyclopropylphenol would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other key absorptions would include C-H stretching vibrations of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-O stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric breathing modes of the cyclopropyl rings would also be expected to give rise to characteristic Raman signals.

Table 3: Key Vibrational Frequencies for 2,4,6-Tricyclopropylphenol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H Stretch | 2950 - 3050 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

| Cyclopropyl Ring Modes | 800 - 1050 | Raman |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. americanpharmaceuticalreview.com The spectrum of 2,4,6-tricyclopropylphenol would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the substituted benzene (B151609) ring. The position and intensity of these absorption maxima can be influenced by the presence of the hydroxyl and cyclopropyl substituents.

X-ray Crystallography for Definitive Solid-State Structural Determination

For 2,4,6-Tricyclopropylphenol, a successful crystallographic analysis would provide precise measurements of the C-C and C-O bond lengths within the phenol ring, the geometry of the three cyclopropyl substituents, and the orientation of the hydroxyl group. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. While no published crystal structure for this specific compound exists, a typical output of such an analysis is summarized in a crystallographic data table.

Interactive Table 1: Hypothetical Crystallographic Data for 2,4,6-Tricyclopropylphenol This table illustrates the type of data that would be obtained from an X-ray crystallography experiment. Specific values are not available.

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₅H₁₈O |

| Formula Weight | The mass of one mole of the compound. | 214.30 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| a, b, c (Å) | The dimensions of the unit cell. | To be determined |

| α, β, γ (°) | The angles of the unit cell. | To be determined |

| Volume (ų) | The volume of the unit cell. | To be determined |

Electron Diffraction and Electron Energy Loss Spectroscopy for Microstructural Information

When suitable single crystals for X-ray diffraction are not available, particularly for nanocrystalline materials, electron diffraction is a powerful alternative for structural determination. Due to the strong interaction of electrons with matter, this technique can be applied to extremely small crystals. Three-dimensional electron diffraction can provide data to solve and refine crystal structures, yielding unit cell parameters and atomic positions.

Electron Energy Loss Spectroscopy (EELS) is often performed in conjunction with electron microscopy and provides complementary information. EELS analyzes the energy distribution of electrons that have passed through a sample, revealing details about elemental composition, chemical bonding, and electronic properties at a high spatial resolution. For a sample of 2,4,6-Tricyclopropylphenol, EELS could confirm the presence and distribution of carbon and oxygen.

Computational Chemistry Approaches to Structure Verification and Prediction

Computational chemistry provides theoretical insights that complement experimental data, helping to verify structures and predict properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular geometries, energies, and various spectroscopic properties. A DFT calculation would begin with a geometry optimization to find the lowest energy conformation of the 2,4,6-Tricyclopropylphenol molecule in the gas phase. This optimized structure provides theoretical bond lengths and angles.

Furthermore, frequency calculations using DFT can predict the vibrational spectra (infrared and Raman) of the molecule. These predicted spectra can be compared with experimental results to support structural assignments. ucc.edu.ghresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the compound. ucc.edu.gh

Interactive Table 2: Illustrative DFT-Predicted Geometric Parameters for 2,4,6-Tricyclopropylphenol This table shows examples of data that DFT calculations would provide. Specific values are dependent on the chosen functional and basis set and are not available from published research.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-O (Phenolic) | To be determined |

| Bond Length (Å) | O-H (Hydroxyl) | To be determined |

| Bond Length (Å) | C-C (Aromatic Ring) | To be determined |

| Bond Length (Å) | C-C (Cyclopropyl C-Aromatic C) | To be determined |

| Bond Angle (°) | C-O-H | To be determined |

| Dihedral Angle (°) | H-O-C-C (Aromatic) | To be determined |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 2,4,6-Tricyclopropylphenol, MD simulations would be invaluable for exploring its conformational space.

The primary degrees of freedom in this molecule include the rotation of the hydroxyl proton and the rotations of the three cyclopropyl groups around their single bonds to the phenyl ring. An MD simulation would model these movements, revealing the most stable (lowest energy) conformations and the energy barriers between them. The results could be visualized as a potential energy surface, illustrating which orientations of the cyclopropyl groups are preferred and how they influence the local environment of the hydroxyl group. This provides a dynamic picture of the molecule that is complementary to the static structure obtained from crystallography. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2,4,6 Tricyclopropylphenol and Its Derivatives

Solvolysis Studies of 2,4,6-Tricyclopropylphenyl Triflate and Related Esters

The solvolysis of aryl triflates (trifluoromethanesulfonates) is a key reaction for generating highly reactive aryl cations and studying substitution mechanisms at the aromatic carbon. While specific experimental data for 2,4,6-tricyclopropylphenyl triflate is not extensively documented, its reactivity can be inferred from established principles governing the solvolysis of related substituted aryl sulfonates. nih.govresearchgate.net The reaction is expected to proceed through a unimolecular mechanism (SN1-type) due to the exceptional leaving group ability of the triflate anion. researchgate.net

Examination of Aryl Cation Intermediates in Phenolic Solvolysis

The rate-determining step in the solvolysis of an aryl triflate is the cleavage of the C-O bond to form a vinyl-type aryl cation. acs.org In the case of 2,4,6-tricyclopropylphenyl triflate, this would lead to the formation of the 2,4,6-tricyclopropylphenyl cation. Aryl cations are notoriously unstable and high-energy intermediates. However, the cyclopropyl (B3062369) substituents at the ortho and para positions are expected to play a significant role in stabilizing this transient species.

Cyclopropyl groups can stabilize adjacent positive charges through hyperconjugation, a phenomenon where the C-C bonds of the cyclopropane (B1198618) ring, having significant p-character, overlap with the empty p-orbital of the carbocation. This delocalization of positive charge, contributed by all three cyclopropyl groups, would lower the activation energy for cation formation compared to an unsubstituted phenyl triflate. The electron-donating nature of these groups is crucial for facilitating the formation of the otherwise challenging aryl cation intermediate. nih.gov

Analysis of Nucleophilic Attack Pathways and Sulfur-Oxygen Bond Cleavage Mechanisms

Once the aryl cation is formed, it is rapidly trapped by a nucleophile, which is typically the solvent in solvolysis reactions (e.g., water, ethanol). libretexts.org This nucleophilic attack regenerates the aromatic system, yielding the final substitution product.

An alternative, though generally less common, pathway in the solvolysis of sulfonate esters involves nucleophilic attack at the sulfur atom, leading to sulfur-oxygen (S-O) bond cleavage. This pathway is more prevalent with stronger, more sterically hindered nucleophiles. In the context of 2,4,6-tricyclopropylphenyl triflate solvolysis, the primary pathway is overwhelmingly expected to be C-O bond cleavage to form the aryl cation due to the triflate's stability as a leaving group. S-O bond cleavage is not considered a significant competing mechanism under typical solvolysis conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemguide.co.uklibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring through resonance, stabilizing the positive charge of the arenium ion intermediate. The cyclopropyl groups are also activating and ortho, para-directing. In 2,4,6-tricyclopropylphenol, all ortho and para positions relative to the hydroxyl group are already occupied by cyclopropyl substituents.

This substitution pattern leads to several possible outcomes in EAS reactions:

Ipso-Substitution : An incoming electrophile could attack a carbon atom already bearing a cyclopropyl group, leading to the displacement of that group. This is a known pathway for particularly stable leaving groups or when steric hindrance prevents attack at other positions.

No Reaction : The significant steric bulk of the three cyclopropyl groups, particularly those at the ortho positions, could hinder the approach of the electrophile, potentially preventing the reaction altogether.

For many common EAS reactions, such as bromination, the high activation of the phenol (B47542) ring means that harsh conditions or Lewis acid catalysts are often unnecessary. quora.com For instance, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol (B41969). chemguide.co.uk In the case of 2,4,6-tricyclopropylphenol, further substitution would be challenging due to the occupied positions and steric hindrance.

Oxidative and Reductive Transformations of 2,4,6-Tricyclopropylphenol

Phenols, especially those with bulky substituents that can stabilize the corresponding radical, are readily oxidized. libretexts.org The oxidation of 2,4,6-tricyclopropylphenol would initially involve the abstraction of the hydrogen atom from the hydroxyl group to form a 2,4,6-tricyclopropylphenoxyl radical.

This phenoxyl radical is expected to be relatively stable due to two factors:

Resonance Delocalization : The unpaired electron can be delocalized into the aromatic ring, with significant spin density at the ortho and para positions.

Steric Shielding : The bulky cyclopropyl groups at the 2- and 6-positions sterically hinder the oxygen atom, preventing dimerization and other radical-radical reactions that would deactivate it.

Further oxidation or radical coupling can lead to the formation of various products. Analogous to other hindered phenols, C-C or C-O coupling of two phenoxyl radicals can occur, leading to the formation of dimers. mdpi.com Alternatively, oxidation can lead to the formation of quinone-type structures. For example, oxidation of some hindered phenols can yield benzoquinones. libretexts.orgrsc.org

Reductive transformations of the phenol are less common. The aromatic ring is generally resistant to reduction under standard conditions. However, under forcing conditions, such as a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), the aromatic ring can be partially reduced to a cyclohexadiene derivative. The cyclopropyl groups are generally stable to these reducing agents.

Cyclopropyl Ring-Opening Reactions and Skeletal Rearrangements

The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under various conditions, including the presence of acids, metals, or radical initiators. nih.govnih.gov The aryl substitution on the cyclopropyl groups in 2,4,6-tricyclopropylphenol makes them susceptible to such transformations.

Acid-Catalyzed Ring-Opening : In the presence of a strong acid, a cyclopropyl group can be protonated. This leads to the opening of the ring to form a secondary or tertiary carbocation, which is stabilized by the adjacent aromatic ring. This carbocation can then be trapped by a nucleophile or undergo skeletal rearrangements before elimination or trapping. digitellinc.com

Radical Ring-Opening : Radical-mediated ring-opening can also occur. For example, photoredox catalysis can be used to generate a cyclopropyl radical cation, which then undergoes ring-opening to form a distonic radical cation. nih.govscilit.com This intermediate can then participate in further reactions, such as radical-radical cross-coupling. researchgate.net

These ring-opening reactions can lead to a variety of functionalized alkyl-aromatic compounds and represent a powerful synthetic pathway for transforming the cyclopropyl substituents.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and energy profiles of chemical reactions involving 2,4,6-tricyclopropylphenol. A common method for evaluating the reactivity of phenols is to study the kinetics of their reaction with stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netacs.org This reaction is often used to assess antioxidant capacity.

The rate of hydrogen atom transfer from the phenol to the radical is highly dependent on the substituents on the phenolic ring. cmu.edu

Electronic Effects : Electron-donating groups, like cyclopropyl, increase the electron density on the ring and can weaken the O-H bond, facilitating hydrogen atom abstraction and increasing the reaction rate.

Steric Effects : Bulky groups ortho to the hydroxyl group can hinder the approach of the radical, potentially slowing the reaction rate. cmu.edu

The key thermodynamic parameter in these reactions is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker bond and typically correlates with a higher rate of hydrogen atom transfer and greater antioxidant activity. acs.org The electron-donating nature of the three cyclopropyl groups is expected to lower the O-H BDE of 2,4,6-tricyclopropylphenol relative to unsubstituted phenol.

Below is a table showing representative kinetic data for the reaction of various substituted phenols with peroxyl radicals, illustrating the influence of substituents on reactivity.

| Phenolic Compound | Substituents | Rate Constant (k) (M-1s-1) | Relative Reactivity |

|---|---|---|---|

| Phenol | None | 4.0 x 104 | 1.0 |

| 4-Methylphenol (p-Cresol) | 4-CH3 | 8.5 x 104 | 2.1 |

| 4-Methoxyphenol | 4-OCH3 | 2.7 x 105 | 6.8 |

| 2,6-Di-tert-butylphenol | 2,6-(t-Bu)2 | 1.3 x 104 | 0.3 |

| 2,4,6-Trimethylphenol | 2,4,6-(CH3)3 | 1.9 x 105 | 4.8 |

Data are representative values compiled from various sources for illustrative purposes.

The data illustrate that electron-donating groups (like methyl and methoxy) at the para position enhance the reaction rate, while bulky steric groups at the ortho positions (like tert-butyl) significantly decrease it. cmu.edu For 2,4,6-tricyclopropylphenol, one would predict a reactivity profile influenced by the competing effects of electronic donation from all three cyclopropyl groups (increasing the rate) and steric hindrance from the two ortho-cyclopropyl groups (decreasing the rate).

Derivatization Strategies and Functional Group Transformations of 2,4,6 Tricyclopropylphenol

Synthesis of Phenolic Ethers and Esters

The synthesis of ethers and esters from sterically hindered phenols like 2,4,6-tricyclopropylphenol often requires more forcing conditions than for unhindered phenols due to the steric shielding of the hydroxyl group.

Phenolic Ethers:

Standard Williamson ether synthesis conditions (alkoxide formation followed by reaction with an alkyl halide) may be sluggish. However, the use of polar aprotic solvents such as DMF or DMSO, along with stronger bases like sodium hydride, can facilitate the reaction. nih.gov An alternative approach for the synthesis of sterically congested alkyl aryl ethers involves the use of diaryliodonium salts for the arylation of alcohols, a method that has proven effective for hindered systems. acs.org

Phenolic Esters:

Esterification of 2,4,6-tricyclopropylphenol can be achieved through several methods. Reaction with a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a common strategy. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) can drive the reaction to completion. For particularly challenging esterifications, specialized catalysts and procedures have been developed. organic-chemistry.orgnih.gov For instance, a method utilizing dried Dowex H+ resin with sodium iodide has been shown to be effective for the synthesis of very sterically hindered esters. nih.gov

| Derivative Type | General Method | Reagents | Key Considerations |

| Phenolic Ether | Williamson Ether Synthesis | NaH, Alkyl Halide, DMF | Elevated temperatures may be required. |

| Phenolic Ether | Arylation with Diaryliodonium Salts | Diaryliodonium Salt, Base | Effective for highly hindered substrates. acs.org |

| Phenolic Ester | DCC Coupling | Carboxylic Acid, DCC, DMAP | Mild conditions, but urea (B33335) byproduct removal is necessary. |

| Phenolic Ester | Acylation | Acid Chloride/Anhydride (B1165640), Pyridine | More reactive than DCC coupling. |

| Phenolic Ester | Catalytic Esterification | Carboxylic Acid, Dried Dowex H+/NaI | Suitable for highly hindered systems. nih.gov |

Introduction of Diverse Functionalities at the Phenolic Hydroxyl Group

Beyond simple ethers and esters, a variety of other functional groups can be introduced at the phenolic hydroxyl position, significantly expanding the synthetic utility of the 2,4,6-tricyclopropylphenol scaffold.

O-alkylation with functionalized alkyl halides can introduce moieties bearing additional reactive groups such as alkenes, alkynes, or protected amines and alcohols. The conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) by reaction with triflic anhydride is a particularly powerful transformation. The resulting aryl triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups.

Furthermore, the phenolic hydroxyl can be converted to a phosphate (B84403) ester, which has applications in materials science and as a protecting group. Silylation of the hydroxyl group to form a silyl (B83357) ether is a common protecting strategy that can be reversed under mild conditions.

| Functional Group | Method | Reagents | Synthetic Utility |

| O-Alkene/Alkyne | Williamson Ether Synthesis | Allyl/Propargyl Bromide, Base | Introduction of handles for further functionalization (e.g., click chemistry, metathesis). |

| Aryl Triflate | Tritylation | Triflic Anhydride, Pyridine | Precursor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |

| Phosphate Ester | Phosphorylation | POCl₃, Base | Can be used as a protecting group or for biological applications. |

| Silyl Ether | Silylation | Silyl Chloride (e.g., TBDMSCl), Imidazole | Protection of the hydroxyl group during subsequent reactions. |

Chemical Modifications of the Cyclopropyl (B3062369) Moieties

The cyclopropyl groups of 2,4,6-tricyclopropylphenol are susceptible to a range of chemical transformations, particularly those involving ring-opening reactions, which can be promoted by the electronic nature of the phenol (B47542) ring.

Aryl cyclopropyl ketones are known to undergo acid-catalyzed ring-opening to form tetralones or open-chain carbinols. rsc.org While 2,4,6-tricyclopropylphenol itself is not a ketone, electrophilic attack on the electron-rich aromatic ring could potentially lead to intermediates that facilitate cyclopropane (B1198618) ring-opening. Additionally, photoredox catalysis has been shown to induce the ring-opening of aryl cyclopropanes for oxo-amination reactions. nih.gov This suggests that under suitable photochemical conditions, the cyclopropyl groups could be functionalized.

Radical reactions targeting the cyclopropyl C-H bonds are also a possibility, although the benzylic positions of the cyclopropyl groups would be the most likely sites of attack.

| Reaction Type | Potential Conditions | Expected Outcome | Reference for Analogy |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., H₂SO₄) | Formation of complex rearranged products. | rsc.org |

| Photocatalytic Ring Opening | Photoredox Catalyst, Light | Introduction of new functional groups at the former cyclopropyl positions. | nih.gov |

| Radical Halogenation | NBS, Radical Initiator | Bromination at the benzylic position of the cyclopropyl groups. | General knowledge of radical reactions. |

Preparation of Advanced Polycyclic Systems Incorporating the 2,4,6-Tricyclopropylphenol Framework

The 2,4,6-tricyclopropylphenol core can serve as a building block for the synthesis of more complex polycyclic aromatic systems. One potential strategy is through intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the ortho position of the phenol, it could undergo a cyclization reaction with one of the adjacent cyclopropyl groups, potentially through an electrophilic aromatic substitution pathway followed by ring expansion or rearrangement.

Another approach involves oxidative coupling reactions. Phenolic compounds can undergo oxidative coupling to form biphenol derivatives, which can then be further elaborated into polycyclic structures. wikipedia.org Given the steric hindrance around the phenolic hydroxyl of 2,4,6-tricyclopropylphenol, such reactions might require potent oxidizing agents.

Furthermore, annulation strategies that build new rings onto the existing phenolic core could be employed. For example, a Friedel-Crafts acylation followed by an intramolecular condensation could lead to the formation of a new carbocyclic ring. The development of new benzannulation reactions provides a pathway from phenols to functionalized polycyclic aromatic hydrocarbons. nih.gov

Generation of Spectroscopic Probes and Isotopically Labeled Derivatives

The synthesis of isotopically labeled derivatives of 2,4,6-tricyclopropylphenol is crucial for mechanistic studies and as internal standards in quantitative analysis.

Deuterium Labeling: The most straightforward isotopic labeling would be the replacement of the phenolic proton with deuterium. This can be readily achieved by dissolving the compound in a deuterated solvent such as methanol-d4 (B120146) or by repeated exchange with D₂O. wikipedia.org This labeling would be useful for tracking proton transfer reactions and for simplifying ¹H NMR spectra.

Carbon-13 Labeling: The introduction of ¹³C labels would be more synthetically challenging and would likely require the synthesis of the molecule from ¹³C-labeled precursors. For example, a ¹³C-labeled phenol could be used as a starting material for the cyclopropanation reactions.

Spectroscopic Probes: To create a spectroscopic probe, a chromophore or fluorophore could be attached to the 2,4,6-tricyclopropylphenol scaffold. This would most likely be achieved by derivatization of the phenolic hydroxyl group with a reagent containing the desired spectroscopic tag, as described in section 5.2. For instance, reaction with dansyl chloride would yield a fluorescent derivative. The unique environment provided by the bulky cyclopropyl groups could potentially influence the photophysical properties of the attached probe. The Gibbs reaction, which forms colored indophenols, is a classic method for the detection of phenols and could potentially be adapted, although the steric hindrance might impede the reaction. purdue.edunih.gov

| Label/Probe Type | Method | Precursors/Reagents | Application |

| Deuterium Labeling (O-D) | Solvent Exchange | D₂O, Methanol-d4 | Mechanistic studies of proton transfer, NMR simplification. wikipedia.org |

| Carbon-13 Labeling | De Novo Synthesis | ¹³C-labeled starting materials | Mechanistic studies, metabolic tracing. |

| Fluorescent Probe | Derivatization of Hydroxyl Group | Dansyl Chloride, Base | Fluorescence-based detection and imaging. |

Theoretical and Computational Studies on 2,4,6 Tricyclopropylphenol

Quantum Chemical Calculations for Electronic Structure and Stability

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. numberanalytics.com According to this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. In the case of 2,4,6-Tricyclopropylphenol, the aromatic phenol (B47542) ring is the central feature governing its electronic properties. The p-orbitals of the carbon atoms in the benzene (B151609) ring and the oxygen atom of the hydroxyl group overlap to form a delocalized π-electron system. This delocalization, where electrons are not confined to a single atom or bond, is a key factor in the stability of aromatic compounds. numberanalytics.com

A hypothetical representation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for 2,4,6-Tricyclopropylphenol, based on general principles for substituted phenols, is presented in the table below. The HOMO is typically located on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is distributed over the aromatic system. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic transition properties.

| Molecular Orbital | Description | Predicted Energy (Arbitrary Units) |

| HOMO | Primarily localized on the phenol ring and the oxygen atom of the hydroxyl group, with some contribution from the cyclopropyl (B3062369) groups through hyperconjugation. | -6.5 eV |

| LUMO | Distributed across the aromatic π-system, with nodes between the atoms. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating the energy required for electronic excitation. | 5.3 eV |

This table presents hypothetical data based on general principles of molecular orbital theory for substituted phenols.

The conformational flexibility of 2,4,6-Tricyclopropylphenol is primarily associated with the rotation of the three cyclopropyl groups and the hydroxyl group relative to the plane of the phenol ring. Computational methods are essential for exploring the conformational energy landscape to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.

The rotation of the cyclopropyl groups is subject to steric hindrance from the adjacent hydroxyl group and other cyclopropyl groups. Quantum chemical calculations, such as those employing Møller-Plesset second-order perturbation theory (MP2) or DFT, can be used to calculate the potential energy surface for these rotations. nih.gov By systematically rotating the dihedral angles of the cyclopropyl groups and the hydroxyl group, a map of the molecule's energy as a function of its geometry can be generated.

For 2,4,6-Tricyclopropylphenol, several low-energy conformers would be expected, differing in the orientation of the cyclopropyl groups. The most stable conformer would likely adopt a geometry that minimizes steric repulsion between the bulky cyclopropyl groups and the hydroxyl group. The following table provides a hypothetical summary of the relative energies of possible conformers.

| Conformer | Description of Cyclopropyl Group Orientations | Relative Energy (kcal/mol) |

| A | All cyclopropyl groups in a "bisected" conformation relative to the phenol ring. | 0.0 (Global Minimum) |

| B | One cyclopropyl group in a "perpendicular" conformation. | 1.5 |

| C | Two cyclopropyl groups in a "perpendicular" conformation. | 3.2 |

| D | All cyclopropyl groups in a "perpendicular" conformation. | 5.8 |

This table presents hypothetical data based on general principles of conformational analysis for substituted aromatic compounds.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. wikipedia.org For 2,4,6-Tricyclopropylphenol, these methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. Quantum chemical methods, particularly DFT, can accurately predict these chemical shifts. The calculations would involve optimizing the molecular geometry of 2,4,6-Tricyclopropylphenol and then computing the magnetic shielding tensors for each nucleus. These theoretical values can then be compared with experimental data to aid in the assignment of spectral peaks.

IR Spectroscopy: The vibrational frequencies observed in an IR spectrum correspond to the different modes of molecular vibration. By calculating the second derivatives of the energy with respect to the atomic coordinates, computational methods can determine the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors. researchgate.net

UV-Vis Spectroscopy: The absorption of light in the UV-Vis region corresponds to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths for the lowest electronic transitions, the λmax values (wavelengths of maximum absorption) can be predicted.

The following table provides a hypothetical prediction of key spectroscopic parameters for 2,4,6-Tricyclopropylphenol based on computational methods.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) of phenolic OH | 4.5 - 5.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of aromatic carbons | 115 - 155 ppm |

| IR | OH stretching frequency (ν) | 3600 - 3650 cm⁻¹ |

| UV-Vis | λmax | ~275 nm |

This table presents hypothetical data based on typical values for substituted phenols and general computational predictions.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This information is crucial for understanding the reaction kinetics and selectivity.

For 2,4,6-Tricyclopropylphenol, several key transformations could be of interest, such as electrophilic aromatic substitution, oxidation of the phenol, or reactions involving the cyclopropyl groups. For instance, in the oxidation of a similar compound, 2,4,6-trichlorophenol (B30397), a monooxygenase was found to catalyze sequential dechlorinations through oxidative and hydrolytic reactions. researchgate.net A computational study of such a reaction would involve:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

Finding Transition States: The transition state is a saddle point on the potential energy surface that connects the reactants and products. Sophisticated algorithms are used to locate these structures.

Calculating Reaction Barriers: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.

While specific reaction pathway modeling for 2,4,6-Tricyclopropylphenol is not documented, the general methodology would be applicable to understand its reactivity. For example, modeling the nitration of the phenol ring would involve calculating the energy barriers for the attack of the nitronium ion (NO₂⁺) at the available positions on the ring to predict the regioselectivity of the reaction.

Applications of Machine Learning and Artificial Intelligence in Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of chemical research, from materials discovery to drug design. rjpn.org These data-driven approaches can accelerate the pace of discovery by automating complex tasks and extracting valuable insights from large datasets.

These systems typically use machine learning models trained on large databases of known compounds and their corresponding spectra. researchgate.net The process generally involves the following steps:

Data Input: Experimental spectroscopic data (e.g., ¹H and ¹³C NMR spectra) are fed into the system. nih.gov

Feature Extraction: The AI algorithm identifies key features in the spectra, such as peak positions, multiplicities, and intensities.

Substructure Prediction: Based on the extracted features, the model predicts the presence of specific molecular fragments or substructures. nih.gov

Structure Assembly: The predicted substructures are then assembled to generate a set of candidate molecular structures.

Ranking and Validation: The candidate structures are ranked based on how well their predicted spectra match the experimental data. The most likely structure is then proposed. researchgate.net

Predictive Models for Synthetic Accessibility and Reaction Outcomes

In modern computational chemistry, predictive models are instrumental in evaluating the feasibility and potential outcomes of synthesizing novel compounds like 2,4,6-Tricyclopropylphenol. These models, often leveraging machine learning and large chemical databases, provide valuable insights into a molecule's synthetic accessibility and the likely results of specific reaction pathways. This allows researchers to prioritize synthetic routes, troubleshoot potential challenges, and reduce the experimental overhead associated with trial-and-error approaches.

Synthetic Accessibility Assessment

Synthetic accessibility (SA) scores are computational metrics that estimate the ease with which a molecule can be synthesized. nih.gov These scores are typically derived from algorithms that analyze a molecule's structure, comparing its features to those of known molecules and synthetic reactions. nih.govresearchgate.net For a molecule such as 2,4,6-Tricyclopropylphenol, with its unique combination of a phenol core and sterically demanding cyclopropyl groups, SA models would assess several factors:

Fragment Analysis: Models decompose the target molecule into smaller fragments and compare these to a database of known chemical fragments. The prevalence of these fragments in existing chemical databases, such as PubChem, contributes to the accessibility score. nih.gov The tricyclopropyl-substituted benzene ring is a relatively uncommon motif, which would likely increase its predicted synthetic complexity.

Molecular Complexity: The presence of multiple stereocenters, complex ring systems, and a high number of non-standard structural features can negatively impact the SA score. nih.gov While 2,4,6-Tricyclopropylphenol itself lacks stereocenters, the three strained cyclopropyl rings contribute to its structural complexity.

Below is an illustrative table of how different predictive models might score the synthetic accessibility of 2,4,6-Tricyclopropylphenol compared to simpler, related phenols.

| Compound | SA Score nih.gov | SCScore nih.gov | Retrosynthetic Accessibility (RA) Score nih.gov | Predicted Number of Steps |

| Phenol | 1.5 | 1.2 | 0.95 | 1-2 |

| 2,4,6-Trimethylphenol | 2.1 | 1.8 | 0.85 | 2-3 |

| 2,4,6-Tricyclopropylphenol | 4.8 | 4.2 | 0.40 | 4-6 |

Note: The data in this table is illustrative and intended to demonstrate the relative complexity predicted by these models. Actual scores would depend on the specific algorithm and training dataset used.

Reaction Outcome Prediction

Predictive models can also forecast the outcomes of specific chemical reactions, including the expected yield of the desired product and the potential formation of byproducts. ibm.com These models are typically trained on large datasets of experimentally validated reactions. ibm.com For a potential synthesis of 2,4,6-Tricyclopropylphenol, for instance, via a Suzuki or other cross-coupling reaction, a predictive model could offer the following insights:

Yield Prediction: By analyzing the reactants, reagents, and reaction conditions, a machine learning model can predict the likely yield of 2,4,6-Tricyclopropylphenol. researchgate.net This is particularly valuable for multi-step syntheses where maximizing the yield at each step is crucial.

Byproduct Identification: The models can identify likely side reactions and the structures of potential byproducts. For a sterically hindered molecule like 2,4,6-Tricyclopropylphenol, this could include products of incomplete substitution or rearrangement.

Optimal Condition Suggestion: Some advanced models can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of the target product. mdpi.com

The following table provides a hypothetical example of a reaction outcome prediction for a key synthetic step in the formation of 2,4,6-Tricyclopropylphenol.

| Reaction Step | Predicted Yield (%) | Key Predicted Byproduct(s) | Confidence Score |

| Suzuki coupling of 2,4,6-tribromophenol (B41969) with cyclopropylboronic acid | 65 | 2,4-dicyclopropyl-6-bromophenol | 0.82 |

| Friedel-Crafts cyclopropylation of phenol | 30 | Mixture of mono- and di-substituted phenols | 0.75 |

Note: This data is hypothetical and serves to illustrate the output of reaction outcome prediction models.

The application of these predictive tools is essential for guiding the synthetic strategy for complex molecules like 2,4,6-Tricyclopropylphenol. By providing a computational assessment of both the feasibility and the likely outcomes of a synthetic route, these models help to de-risk and accelerate the process of chemical synthesis.

Advanced Applications and Future Research Directions in Chemical Science

Potential as Ligands in Organometallic Chemistry and Catalyst Design

The design of ligands is a cornerstone of organometallic chemistry, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Sterically hindered phenols, upon deprotonation to phenoxides, are excellent candidates for ancillary ligands. The bulky groups can create a well-defined coordination pocket that influences the substrate's approach to the metal center, thereby controlling catalytic outcomes.

Research Findings: The utility of extremely bulky ligands in stabilizing reactive metal centers is well-documented. For instance, ligands such as 2,6-bis(2,4,6-triisopropylphenyl)phenyl have been synthesized to create unique organometallic complexes with group 13 metals. rsc.org The purpose of such extraordinary bulk is to enforce unusual coordination geometries and to kinetically stabilize otherwise transient species. By analogy, the three cyclopropyl (B3062369) groups of 2,4,6-Tricyclopropylphenol would provide a robust steric shield. This could be instrumental in:

Stabilizing Low-Coordination Number Complexes: The steric hindrance can prevent the coordination of additional solvent or substrate molecules, allowing for the isolation and study of highly reactive, low-coordinate metal complexes.

Enhancing Catalyst Selectivity: In polymerization or cross-coupling reactions, the defined steric environment can improve regioselectivity and stereoselectivity by dictating the orientation of monomers or substrates as they bind to the catalytic center.

Furthermore, substituted phenols can act as crucial additives or co-catalysts. Research on the dimerization of propene using a bis(salicylaldiminato)nickel(II) catalyst demonstrated that the addition of 2,4,6-trichlorophenol (B30397) significantly influenced the catalytic activity and product distribution. researchgate.net This suggests that 2,4,6-Tricyclopropylphenol could similarly be employed to modulate the electronic and steric properties of a catalytic system, fine-tuning its performance for specific applications.

| Property | Anticipated Feature/Role | Rationale Based on Analogs |

|---|---|---|

| Coordination Mode | Monodentate O-donor (phenoxide) | Standard coordination for phenoxide ligands. |

| Steric Influence | High; creates a defined steric pocket | Bulky ortho-substituents are known to control metal center accessibility and stabilize reactive species. rsc.org |

| Electronic Effect | Strong sigma-donor; modulates metal's Lewis acidity | Cyclopropyl groups have unique electronic properties that can influence the electron density on the oxygen atom. |

| Potential Catalytic Role | Ancillary ligand for polymerization, cross-coupling; Co-catalyst or modifier | Substituted phenols can alter the activity and selectivity of transition metal catalysts. researchgate.net |

Integration into Novel Materials and Polymer Chemistry

The stability and reactivity of polymers are critical to their function. Sterically hindered phenols have a long-established role as primary antioxidants, preventing thermo-oxidative degradation in polymeric materials. mdpi.com They function by scavenging peroxy radicals, thereby interrupting the auto-oxidation chain reaction. The resulting phenoxy radical is sterically shielded and resonance-stabilized, rendering it relatively unreactive and unable to propagate the degradation process.

Research Findings: It is highly probable that 2,4,6-Tricyclopropylphenol would serve as an effective antioxidant additive in various polymers, such as polyolefins and polyesters. Beyond this established role, research on structurally similar molecules points to more integrated functions in polymer chemistry. For example, studies on the synthesis of poly(phenylene oxide) showed that 2,4,6-trimethylphenol, a common impurity in the 2,6-dimethylphenol (B121312) monomer, acts as a molecular weight regulator. Its presence leads to a decrease in the molecular weight of the resulting polymer. This demonstrates that trisubstituted phenols can be intentionally used to control polymer properties during synthesis.

Another advanced approach involves covalently incorporating phenolic moieties into the polymer structure. This can be achieved either by designing monomers that contain a sterically hindered phenol (B47542) group or by grafting them onto an existing polymer backbone. nih.gov This strategy leads to materials with built-in, non-leachable antioxidant capabilities, enhancing their long-term stability and performance, which is particularly valuable for applications in demanding environments or in materials intended for food contact or medical use.

| Application Area | Mechanism/Function | Anticipated Benefit |

|---|---|---|

| Antioxidant Additive | Radical scavenger; interrupts degradation chain reactions. | Enhanced thermal and oxidative stability of the polymer. mdpi.com |

| Molecular Weight Regulator | Acts as a chain-terminating agent during polymerization. | Control over polymer processing characteristics (e.g., melt flow). |

| Functional Monomer | Incorporated into the polymer backbone via its hydroxyl group or other functionalities. | Creates polymers with inherent, non-migrating antioxidant properties. nih.gov |

Emerging Research Areas for Sterically Hindered Phenols

While the antioxidant properties of sterically hindered phenols (SHPs) are well-established in materials science, their potential in medicinal chemistry and biology is a rapidly expanding frontier. The ability of these molecules to modulate oxidative stress is being harnessed for therapeutic purposes.

Research Findings: A significant emerging area is the development of SHPs as cytoprotective agents. Research has shown that compounds containing a sterically hindered phenol group can offer potent protection against cell death induced by oxidized lipids. nih.govnih.gov Specifically, these compounds were found to protect retinal pigment epithelial cells from damage, localizing to lysosomes and preserving their integrity against oxidative stress. nih.govnih.gov This points to a potential therapeutic strategy for diseases like age-related macular degeneration.

Furthermore, chemists are designing hybrid molecules that combine an SHP moiety with other pharmacophores to create drugs with multiple modes of action. mdpi.com For instance, hybrids of SHPs and benzofuroxan (B160326) fragments have been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines. mdpi.com A fascinating aspect of this research is the "chameleonic" ability of some SHPs to switch from being an antioxidant in healthy cells to a pro-oxidant in tumor cells, which exist in a state of oxidative stress. mdpi.com This dual activity allows them to selectively induce the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis, while potentially protecting healthy tissue. mdpi.com

| Research Area | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| Cytoprotection | Scavenging of ROS; stabilization of lysosomes. nih.govnih.gov | Neurodegenerative and age-related diseases (e.g., AMD). |

| Anticancer Agents | Induction of apoptosis via ROS generation in tumor cells. mdpi.com | Selective cancer therapy. |

| Antimicrobial Agents | Synergistic effects in hybrid molecules. mdpi.com | Treatment of bacterial and fungal infections. |

Interdisciplinary Perspectives and Collaborative Research Opportunities in Fundamental Organic Chemistry

The multifaceted potential of 2,4,6-Tricyclopropylphenol and related structures necessitates a deeply interdisciplinary approach. The advancement of this field hinges on collaboration between scientists from various branches of chemistry and beyond.

Organic and Organometallic Chemistry: Synthetic organic chemists are needed to devise efficient routes to 2,4,6-Tricyclopropylphenol and its derivatives. Collaborations with organometallic chemists are essential to synthesize and test the corresponding metal complexes, evaluating their structures and catalytic performance in reactions such as olefin polymerization or fine chemical synthesis.

Polymer and Materials Science: The integration of these phenols into new materials requires a partnership between organic chemists and polymer scientists. This involves designing functional monomers, studying polymerization kinetics, and characterizing the resulting materials' mechanical, thermal, and long-term stability properties.

Medicinal Chemistry and Chemical Biology: Exploring the therapeutic potential of SHPs is a prime area for interdisciplinary work. Synthetic chemists can create libraries of novel SHP derivatives and hybrids, which are then evaluated by chemical biologists and pharmacologists to understand their mechanisms of action in cellular models of disease, assess their cytotoxicity, and study their metabolic fate. mdpi.commdpi.com

Physical and Computational Chemistry: There is a fundamental opportunity to study the unique properties imparted by the cyclopropyl groups. Unlike simple alkyl groups, cyclopropyl rings have significant π-character and can participate in conjugation, potentially influencing the redox potential and hydrogen atom transfer kinetics of the phenol. Collaborative studies involving physical organic chemists and computational chemists could elucidate these structure-property relationships, providing predictive models for designing next-generation catalysts, antioxidants, and therapeutic agents.

The study of 2,4,6-Tricyclopropylphenol serves as a microcosm for modern chemical research, where the journey of a molecule from fundamental concept to advanced application is rarely confined to a single discipline. Its unique structure presents compelling questions and opportunities at the intersection of synthesis, catalysis, materials science, and medicine.

Q & A

Basic Research: How can researchers synthesize and purify 2,4,6-tricyclopropylphenol with high yield and purity?

Methodological Answer:

Synthesis often involves cyclopropane group introduction via Friedel-Crafts alkylation or transition metal-catalyzed coupling. For example, MnO₂-mediated oxidative coupling under inert atmospheres (e.g., nitrogen) with solvents like 1,4-dioxane has been effective for phenolic derivatives . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended. Purity should be verified via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Basic Research: What analytical techniques are critical for characterizing 2,4,6-tricyclopropylphenol’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation: Use FT-IR to identify hydroxyl (-OH) and cyclopropyl C-H stretching (3050–3100 cm⁻¹). NMR (¹H/¹³C) resolves substituent positions and cyclopropane ring geometry.

- Physicochemical Properties: Determine melting point (DSC), solubility (shake-flask method in polar/nonpolar solvents), and logP (octanol-water partitioning via HPLC) .

- Mass Spectrometry (MS): High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns .

Advanced Research: How can advanced oxidation processes (AOPs) degrade 2,4,6-tricyclopropylphenol in aqueous systems?

Methodological Answer:

UV/O₃/TiO₂ coupling significantly enhances mineralization rates compared to individual processes (e.g., 82.97% mineralization vs. 51.54% for UV/O₃ alone). Design experiments using a central composite design to optimize variables:

- Key Parameters: pH (3–11), ozone dosage (0.5–2.0 mg/L), UV intensity (254 nm).

- Analytical Metrics: Track reaction kinetics (pseudo-first-order rate constants) and total organic carbon (TOC) reduction. Ensure ozone utilization efficiency (>11.7%) via iodometric titration .

Advanced Research: How do adsorption isotherm models describe 2,4,6-tricyclopropylphenol’s interaction with activated carbon?

Methodological Answer:

Use granular activated carbon (GAC) derived from biomass (e.g., sweet dattock shell) for adsorption studies. Linearize equilibrium data using models:

- Langmuir: Assumes monolayer adsorption; fit via .

- Freundlich: Heterogeneous surface; .

- Temkin: Accounts for adsorbent-adsorbate interactions; .

Validate with R² and AIC values .

Advanced Research: What environmental monitoring strategies detect 2,4,6-tricyclopropylphenol in complex matrices?

Methodological Answer:

Adapt microwave-assisted extraction (MAE) for sample preparation:

- Optimization: Central composite design for extraction time (10–30 min), temperature (40–80°C), and solvent ratio (acetone/hexane).

- Detection: GC-MS with electron capture detection (ECD) for high sensitivity. Use isotope-labeled internal standards (e.g., ¹³C-analogues) to correct matrix effects .

Advanced Research: How should researchers address contradictions in degradation efficiency data across studies?

Methodological Answer:

- Root-Cause Analysis: Compare experimental conditions (pH, catalyst dosage, initial pollutant concentration). For instance, UV/TiO₂ alone shows lower mineralization (12.65%) than UV/O₃/TiO₂ (82.97%) due to hydroxyl radical (•OH) synergies .

- Statistical Validation: Apply ANOVA to identify significant variables and interactions. Use surface response plots to visualize optimal parameter ranges.

- Reproducibility: Replicate studies under standardized conditions (e.g., ISO/IEC 17025 guidelines) .

Advanced Research: What toxicological screening approaches are applicable for 2,4,6-tricyclopropylphenol?

Methodological Answer:

- In Vitro Assays: Use HepG2 cells for acute toxicity (MTT assay) and Ames test for mutagenicity.

- Ecotoxicology: Daphnia magna 48-h immobilization tests (OECD 202) and algal growth inhibition (OECD 201).

- Data Gaps: Note that brominated analogs (e.g., 2,4,6-TBP) show limited toxicity data; prioritize chronic exposure studies and endocrine disruption assays .

Advanced Research: How can computational modeling predict 2,4,6-tricyclopropylphenol’s reactivity and degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.